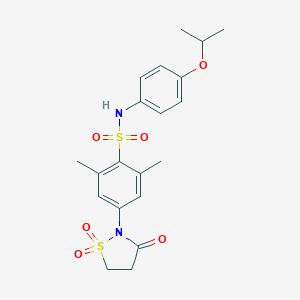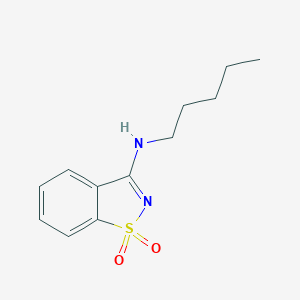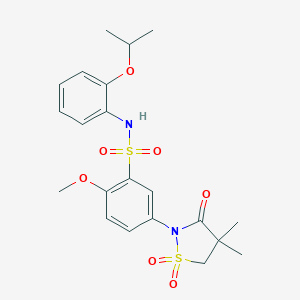
2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as PTQ and has been studied extensively for its ability to act as an anticancer agent. In
作用機序
The mechanism of action of PTQ is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are critical for cancer cell survival and proliferation. Studies have shown that PTQ can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer cells and promotes cell survival and proliferation. PTQ has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
PTQ has been shown to have several biochemical and physiological effects in cancer cells. Studies have shown that PTQ can induce cell cycle arrest, which is a process that prevents cancer cells from dividing and proliferating. PTQ has also been shown to induce DNA damage and oxidative stress in cancer cells, which can lead to cell death.
実験室実験の利点と制限
One of the main advantages of using PTQ in lab experiments is its potent antiproliferative activity against various cancer cell lines. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using PTQ in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for further research on PTQ. One area of research is to further elucidate the mechanism of action of PTQ, which can help to identify potential targets for cancer therapy. Another area of research is to evaluate the efficacy of PTQ in animal models of cancer, which can help to determine its potential as a therapeutic agent. Additionally, research can be conducted to optimize the synthesis of PTQ to improve its yield and purity for use in scientific research.
合成法
The synthesis of PTQ involves the condensation reaction between 2-mercaptoacetamide and 2-aminobenzonitrile. This reaction results in the formation of 2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one as the final product. The synthesis of PTQ has been optimized to produce high yields of the compound, making it readily available for scientific research.
科学的研究の応用
PTQ has been extensively studied for its potential therapeutic properties, particularly as an anticancer agent. Studies have shown that PTQ exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, prostate cancer, and leukemia. PTQ has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells.
特性
製品名 |
2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
|---|---|
分子式 |
C11H16N2OS |
分子量 |
224.32 g/mol |
IUPAC名 |
2-propylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C11H16N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h2-7H2,1H3,(H,12,13,14) |
InChIキー |
QLMUHQMRJZXVBW-UHFFFAOYSA-N |
異性体SMILES |
CCCSC1=NC(=O)C2=C(N1)CCCC2 |
SMILES |
CCCSC1=NC(=O)C2=C(N1)CCCC2 |
正規SMILES |
CCCSC1=NC(=O)C2=C(N1)CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)


![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)
![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)

![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)

![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)